molecular formula C10H21NO B13201066 3-Amino-1-(1-methylcyclohexyl)propan-1-ol

3-Amino-1-(1-methylcyclohexyl)propan-1-ol

Cat. No.: B13201066
M. Wt: 171.28 g/mol
InChI Key: VPRYSWGXUAWWAV-UHFFFAOYSA-N
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Description

3-Amino-1-(1-methylcyclohexyl)propan-1-ol: is a chemical compound that belongs to the class of alkanolamines It features a cyclohexyl group substituted with a methyl group and an amino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1-methylcyclohexyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-methylcyclohexylamine with epichlorohydrin, followed by the reduction of the resulting intermediate with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and other advanced techniques may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(1-methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-1-(1-methylcyclohexyl)propan-1-ol is used as a building block for the synthesis of complex molecules. It serves as a precursor in the preparation of polyurethanes and other polymers.

Biology: The compound’s structural features make it a valuable tool in biological research. It can be used to study enzyme interactions and protein-ligand binding.

Medicine: In the medical field, derivatives of this compound are investigated for their potential therapeutic properties. They may act as intermediates in the synthesis of pharmaceuticals.

Industry: Industrially, the compound is utilized in the production of surfactants, emulsifiers, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use.

Comparison with Similar Compounds

    3-Amino-1-propanol: A simpler alkanolamine with similar functional groups but lacking the cyclohexyl and methyl substitutions.

    4-Amino-1-butanol: Another alkanolamine with a longer carbon chain.

    2-Amino-1-propanol: A structural isomer with the amino group attached to the second carbon.

Uniqueness: 3-Amino-1-(1-methylcyclohexyl)propan-1-ol is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-amino-1-(1-methylcyclohexyl)propan-1-ol

InChI

InChI=1S/C10H21NO/c1-10(9(12)5-8-11)6-3-2-4-7-10/h9,12H,2-8,11H2,1H3

InChI Key

VPRYSWGXUAWWAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C(CCN)O

Origin of Product

United States

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